4,4,4-Trifluoro-2,2-dimethylbutan-1-amine hydrochloride
Description
Properties
IUPAC Name |
4,4,4-trifluoro-2,2-dimethylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N.ClH/c1-5(2,4-10)3-6(7,8)9;/h3-4,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGFAZPXGIEMFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(F)(F)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Amine Intermediate
The primary approach to preparing 4,4,4-trifluoro-2,2-dimethylbutan-1-amine hydrochloride involves the synthesis of its free base form, which is subsequently converted into the hydrochloride salt. The key steps include:
Trifluoromethylation of suitable precursors : The introduction of the trifluoromethyl group at the appropriate position is achieved through nucleophilic or electrophilic trifluoromethylation reactions. For example, using reagents like trifluoromethyl iodide or trifluoromethyl sulfinates in the presence of bases or catalysts.
Amination of the carbon backbone : The amino group can be introduced via reductive amination or nucleophilic substitution. One common method involves reacting a ketone or aldehyde precursor with ammonia or primary amines under reductive conditions, as demonstrated by chemoselective reductive amination techniques.
Research Example : A study describes the reductive amination of ketones with trifluoromethyl groups using TFAB-ammonia (trifluoromethylammonia) in THF solvent, with reaction conditions varying from room temperature to reflux, and yields around 72% for similar compounds (see).
Specific Synthetic Routes
| Method | Reagents & Conditions | Outcome & Yield | References |
|---|---|---|---|
| Reductive Amination | Ketone + TFAB-ammonia in THF, room temperature or reflux | Formation of trifluoroalkyl amines, yields up to 72% | |
| Trifluoromethylation of Sulfinimines | Sulfinimine + CF3H, P4-tBu, −78°C, in toluene | Synthesis of trifluoromethylated amines with high diastereoselectivity | |
| Nucleophilic Substitution | Alkyl halides + ammonia or amines, in polar solvents | Formation of primary amines, precursor for further modifications | General organic synthesis principles |
Conversion to Hydrochloride Salt
The free amine is converted into its hydrochloride salt via treatment with hydrogen chloride gas or hydrochloric acid solution. Typical procedures include:
Direct acidification : Dissolving the amine in a suitable solvent (e.g., diethyl ether, ethanol) followed by bubbling HCl gas or adding concentrated HCl to precipitate the hydrochloride salt.
Precipitation and purification : The resulting salt is filtered, washed, and dried under vacuum to obtain pure 4,4,4-trifluoro-2,2-dimethylbutan-1-amine hydrochloride.
Research Findings on Preparation
Methodology : The synthesis often involves initial trifluoromethylation of a suitable precursor, such as a methylated butanone derivative, followed by reductive amination or nucleophilic substitution to introduce the amino group. The final step involves acidification to form the hydrochloride salt.
Reaction Conditions : Controlled low-temperature conditions (−78°C) are frequently employed during trifluoromethylation to improve selectivity and yield, as indicated in.
Yields and Purity : Purification typically involves column chromatography or recrystallization, with yields ranging from 52% to 79% depending on the route and conditions.
Summary of Preparation Strategy
| Step | Key Reagents & Conditions | Purpose | References |
|---|---|---|---|
| Trifluoromethylation | CF3H, P4-tBu, −78°C | Introduce trifluoromethyl group | |
| Amination | Ammonia or primary amines, reductive conditions | Form amino precursor | , |
| Conversion to Hydrochloride | HCl gas or concentrated HCl | Protonate amine to hydrochloride salt | Standard practice |
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-2,2-dimethylbutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl and dimethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
Medicinal Chemistry
The compound has garnered interest in medicinal chemistry due to its potential as a pharmacological agent. Its structure, characterized by a trifluoromethyl group and a branched amine, enhances lipophilicity and biological activity.
Case Studies in Drug Development
- Microtubule Stabilization : Research has shown that compounds similar to 4,4,4-trifluoro-2,2-dimethylbutan-1-amine hydrochloride can stabilize microtubules, which are crucial for cellular structure and function. In a study involving triazolopyrimidine derivatives, the incorporation of fluorinated groups led to improved microtubule-stabilizing activity compared to non-fluorinated analogs .
- Neurodevelopmental Disorders : The compound's derivatives have been explored for their efficacy in treating conditions like autism and other neurodevelopmental disorders. A specific derivative demonstrated significant NKCC1 inhibitory activity in mouse models, suggesting potential therapeutic applications in managing chloride ion homeostasis in neurons .
Synthetic Organic Chemistry
4,4,4-Trifluoro-2,2-dimethylbutan-1-amine hydrochloride serves as an essential building block in synthetic organic chemistry. Its unique chemical properties allow for diverse synthetic pathways.
Synthetic Pathways
The synthesis typically involves:
- Amination Reactions : The compound can undergo chemoselective amination reactions to yield various derivatives that serve as intermediates in drug synthesis .
- Fluorination Techniques : The trifluoromethyl group allows for specific reactions that are not possible with non-fluorinated compounds. This feature is exploited to create novel compounds with enhanced biological profiles.
Materials Science
The unique properties of fluorinated compounds like 4,4,4-trifluoro-2,2-dimethylbutan-1-amine hydrochloride make them suitable for applications in materials science.
Applications in Coatings and Polymers
Fluorinated amines are known to impart water and oil repellency when incorporated into polymer matrices. This characteristic is particularly valuable in developing advanced coatings for various substrates.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-2,2-dimethylbutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl and dimethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Analogues
(a) 4,4-Difluoro-2,2-dimethylbutan-1-amine Hydrochloride
- Structure : Lacks one fluorine atom at the 4-position compared to the target compound.
- Synthesis/Suppliers: Widely available from Chinese and international suppliers (e.g., AnHui Kimousn Biotechnology, Beijing Zhongshuo Pharmaceutical) with ISO/FDA certifications .
(b) (R)-4,4,4-Trifluoro-2-methyl-1-butanamine Hydrochloride
- Structure : Chiral center at the 2-position with a single methyl group (vs. dimethyl in the target compound).
- Properties : Molecular weight 177.59 g/mol; SMILES:
NC[C@H](C)CC(F)(F)F.Cl. - Key Difference : Reduced steric hindrance due to a single methyl group, enhancing reactivity in stereoselective syntheses.
Non-Fluorinated Analogues
2,2-Dimethylbutan-1-amine Hydrochloride
Structural Isomers
4,4,4-Trifluoro-3-methylbutan-1-amine Hydrochloride
Derivatives
4,4,4-Trifluoro-2,2-dimethyl-N-phenylbutanamide
- Structure: Amide derivative of the target compound; molecular formula C₁₂H₁₄F₃NO .
- Applications : Likely used as an intermediate in agrochemicals or pharmaceuticals, with modified solubility and bioavailability due to the phenylamide group.
Data Tables
Table 1: Structural and Commercial Comparison
Biological Activity
4,4,4-Trifluoro-2,2-dimethylbutan-1-amine hydrochloride is a fluorinated amine compound that has garnered attention for its unique chemical properties and potential biological activities. The incorporation of trifluoromethyl groups in organic molecules often enhances lipophilicity and alters pharmacokinetic profiles, which can lead to increased bioactivity.
The molecular formula of 4,4,4-trifluoro-2,2-dimethylbutan-1-amine hydrochloride is CHClFN, with a molecular weight of approximately 201.62 g/mol. The trifluoromethyl group contributes significantly to its physical and chemical behavior, making it a candidate for various biological applications.
Biological Activity Overview
Preliminary studies suggest that 4,4,4-trifluoro-2,2-dimethylbutan-1-amine hydrochloride may exhibit several biological activities:
- Enzyme Inhibition : There is evidence indicating that the compound may inhibit specific enzymes crucial for metabolic pathways.
- Receptor Binding : Investigations have shown potential interactions with neurotransmitter receptors, which could influence neurological functions.
The exact mechanism of action for this compound remains under investigation. However, its structural similarity to other known bioactive compounds suggests it may interact with various molecular targets in the body:
- Orexin Receptors : Similar compounds have been shown to affect orexin signaling pathways, which are involved in regulating wakefulness and appetite.
- Microtubule Stabilization : Some studies indicate that fluorinated amines can stabilize microtubules, potentially impacting cellular division and signaling pathways.
Table 1: Summary of Biological Activities
Case Study: Neuropharmacological Effects
In a study examining the neuropharmacological effects of similar trifluoromethylated compounds, researchers found that these compounds could modulate neurotransmitter release in neuronal cultures. This modulation was linked to changes in receptor binding dynamics and subsequent signaling cascades.
Table 2: Comparative Analysis of Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 4,4,4-Trifluoro-3-methylbutan-1-amine | Trifluoromethyl group | Neurotransmitter modulation |
| 1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine | Fluorinated aromatic ring | Orexin receptor antagonism |
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of 4,4,4-trifluoro-2,2-dimethylbutan-1-amine hydrochloride. Preliminary data suggest:
- Absorption : Rapid absorption due to high lipophilicity.
- Metabolism : Potential metabolic pathways include liver-mediated transformations.
- Elimination Half-life : Initial findings indicate a short half-life characteristic of many amine compounds.
Q & A
Basic: What safety protocols should be followed when handling 4,4,4-trifluoro-2,2-dimethylbutan-1-amine hydrochloride in laboratory settings?
Answer:
- PPE Requirements : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions in a fume hood to avoid inhalation of volatile byproducts .
- Waste Management : Segregate halogenated waste (due to trifluoromethyl groups) from non-halogenated waste. Partner with certified disposal services to comply with environmental regulations for fluorinated compounds .
- Emergency Response : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous solutions to prevent HCl release.
Basic: What are the recommended synthetic routes for 4,4,4-trifluoro-2,2-dimethylbutan-1-amine hydrochloride?
Answer:
- Reductive Amination : React 4,4,4-trifluoro-2,2-dimethylbutan-1-one with ammonia or ammonium acetate under hydrogen gas (1–3 atm) using catalysts like Pd/C or Raney Ni. Purify the amine intermediate via vacuum distillation before HCl salt formation .
- Grignard Addition : Use trifluoromethyl-containing Grignard reagents with 2,2-dimethylaziridine, followed by acidic workup to yield the hydrochloride salt. Monitor reaction progress via TLC (silica gel, hexane/EtOAc 7:3) .
Advanced: How can conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions) for this compound be resolved?
Answer:
- Experimental Validation : Re-measure and NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts. Compare with DFT calculations (B3LYP/6-311+G(d,p)) accounting for solvent effects .
- Crystallography : Obtain single-crystal X-ray data to confirm stereoelectronic effects of the trifluoromethyl and dimethyl groups, which may explain deviations in predicted vs. observed shifts .
- Dynamic Effects : Evaluate temperature-dependent NMR to detect conformational flexibility, which may cause averaged signals .
Advanced: What methodological challenges arise in quantifying trace impurities (e.g., dehalogenated byproducts) in this compound?
Answer:
- Analytical Techniques : Use LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and mobile phase (0.1% formic acid in H₂O/MeCN). Optimize MRM transitions for impurities (e.g., m/z 180 → 123 for dehalogenated amine) .
- Sample Preparation : Employ solid-phase extraction (HLB cartridges) to concentrate impurities. Pre-condition with 2 mL methanol and elute with 5% NH₄OH in MeOH to recover basic byproducts .
- Validation : Spike samples with synthetic impurity standards to validate recovery rates (>90%) and limit of quantification (LOQ < 0.1 ppm) .
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Answer:
- Docking Studies : Use AutoDock Vina to simulate interactions between the trifluoromethyl group and hydrophobic pockets of target enzymes (e.g., monoamine oxidases). Prioritize derivatives with ∆G < −8 kcal/mol .
- QSAR Analysis : Train models on logP, molar refractivity, and H-bond donor/acceptor counts to predict solubility and membrane permeability. Validate with in vitro assays .
- Synthetic Feasibility : Screen proposed derivatives using retrosynthesis tools (e.g., Synthia) to assess accessibility of reagents and reaction yields .
Basic: What characterization techniques are essential for confirming the structure of this compound?
Answer:
- Elemental Analysis : Verify C, H, N, and F content (±0.3% deviation). Use combustion analysis for halogen quantification .
- FTIR : Confirm amine hydrochloride formation via N–H stretches (2500–3000 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹) .
- Melting Point : Compare observed mp (e.g., 183–185°C) with literature values to assess purity. Use differential scanning calorimetry (DSC) for polymorph screening .
Advanced: How do steric effects from the 2,2-dimethyl group influence reactivity in nucleophilic substitutions?
Answer:
- Kinetic Studies : Monitor SN2 reactions (e.g., with methyl iodide) via GC-MS. Compare rate constants (k) with less hindered analogs to quantify steric hindrance .
- Theoretical Insights : Calculate transition-state geometries using Gaussian08. High steric hindrance increases activation energy, favoring elimination over substitution .
- Solvent Screening : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states and mitigate steric effects .
Advanced: What interdisciplinary approaches integrate this compound into materials science or environmental chemistry?
Answer:
- Polymer Science : Incorporate into fluorinated polyamides via condensation polymerization. Characterize thermal stability (TGA) and hydrophobicity (contact angle >110°) .
- Environmental Fate Studies : Use NMR to track degradation in simulated wastewater. Identify persistent metabolites (e.g., trifluoroacetic acid) via HRMS .
- Catalysis : Evaluate as a ligand in Pd-catalyzed cross-couplings. Measure turnover numbers (TON) in Suzuki-Miyaura reactions with aryl bromides .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
